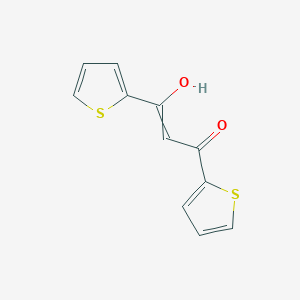
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone derivative. Chalcones are a class of organic compounds with the general formula C6H5COCH=CHC6H5. This particular compound is characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings. The compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base. The reaction involves the condensation of an aromatic aldehyde with an aromatic ketone. In this case, the aldehyde and ketone are substituted with thiophene rings. The reaction conditions usually include refluxing the reactants in ethanol or methanol for several hours to achieve a high yield of the desired chalcone derivative .
Chemical Reactions Analysis
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The biological activity of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site . Additionally, molecular docking studies have shown that the compound has a high affinity for enzymes like COX-1 and TRPA1, which are involved in inflammatory pathways .
Comparison with Similar Compounds
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives and thiophene-containing compounds:
Chalcones: Other chalcones, such as 1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, share similar structural features but may differ in their biological activities and applications.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-hydroxy-2-thiophene carboxylic acid exhibit different chemical properties and uses due to variations in their substitution patterns.
The uniqueness of this compound lies in its dual thiophene substitution, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H8O2S2 |
|---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-hydroxy-1,3-dithiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H |
InChI Key |
LSZVMHRIKBGPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)
![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
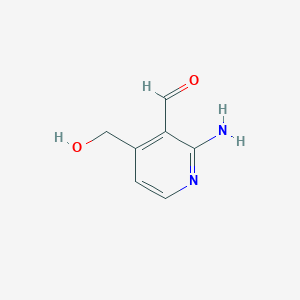
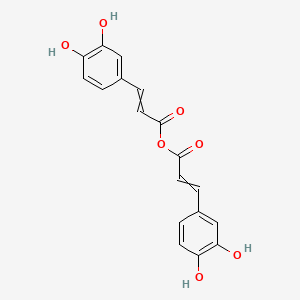
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
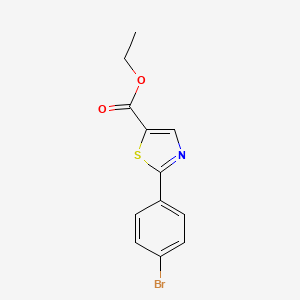
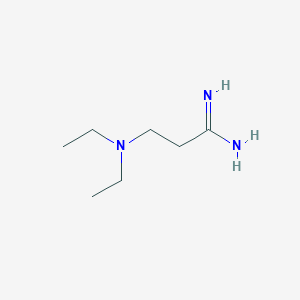

![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
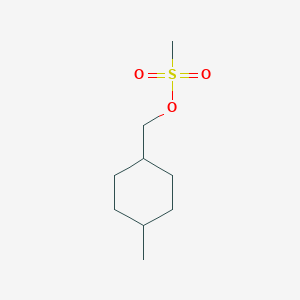
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
